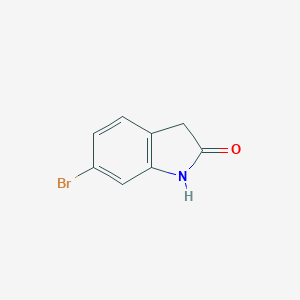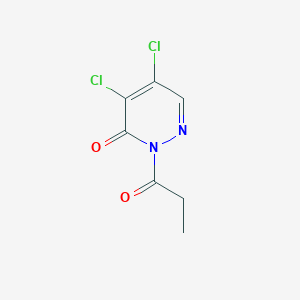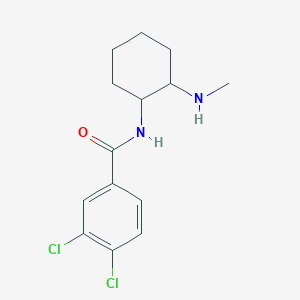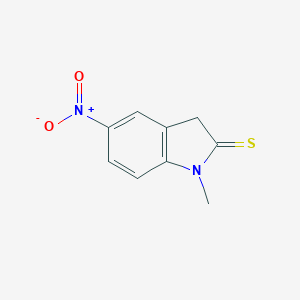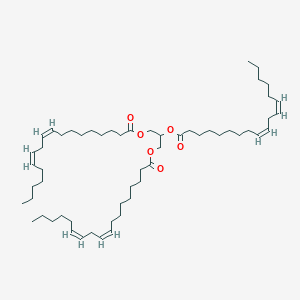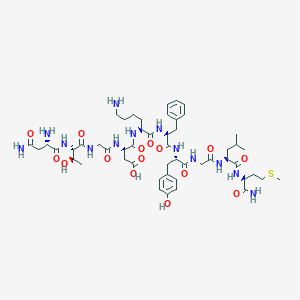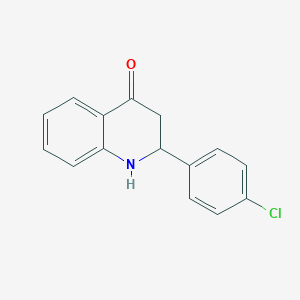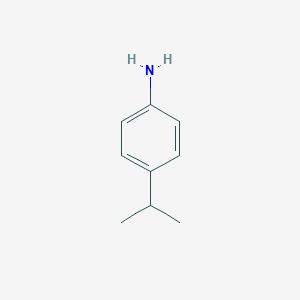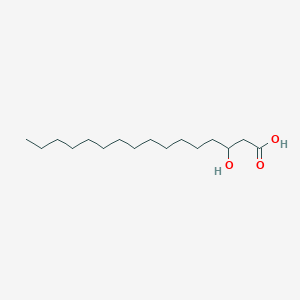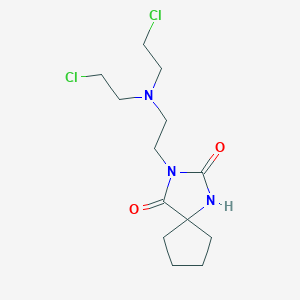
Cypenhymustine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cypenhymustine is a synthetic compound that belongs to the family of nitrogen mustards. It is a potent cytotoxic agent that has been extensively studied for its potential use in cancer therapy. Cypenhymustine has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mécanisme D'action
Cypenhymustine exerts its cytotoxic effects by inducing DNA damage and inhibiting DNA synthesis. It forms covalent bonds with DNA, leading to the formation of interstrand and intrastrand cross-links, which interfere with DNA replication and transcription. This ultimately leads to cell death.
Effets Biochimiques Et Physiologiques
Cypenhymustine has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the growth and proliferation of cancer cells by inducing G2/M cell cycle arrest. Cypenhymustine has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of cypenhymustine is its potent cytotoxic effects on cancer cells. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials. However, cypenhymustine has some limitations in lab experiments. It is a highly reactive compound and requires special handling and storage conditions. It also has a short half-life, which limits its efficacy in vivo.
Orientations Futures
There are several future directions for the development of cypenhymustine as a cancer therapy. One potential direction is the development of novel drug delivery systems that can improve the efficacy and safety of cypenhymustine. Another direction is the identification of biomarkers that can predict the response of cancer cells to cypenhymustine. Additionally, the combination of cypenhymustine with other cancer therapies may improve its efficacy and reduce the risk of drug resistance.
Méthodes De Synthèse
Cypenhymustine is synthesized through a multi-step process that involves the reaction of aniline with chloroacetyl chloride to form N-(chloroacetyl)aniline. This intermediate is then reacted with nitrogen mustard to form cypenhymustine.
Applications De Recherche Scientifique
Cypenhymustine has been extensively studied for its potential use in cancer therapy. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer, including breast cancer, lung cancer, and lymphoma.
Propriétés
Numéro CAS |
150380-35-1 |
|---|---|
Nom du produit |
Cypenhymustine |
Formule moléculaire |
C13H21Cl2N3O2 |
Poids moléculaire |
322.2 g/mol |
Nom IUPAC |
3-[2-[bis(2-chloroethyl)amino]ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C13H21Cl2N3O2/c14-5-7-17(8-6-15)9-10-18-11(19)13(16-12(18)20)3-1-2-4-13/h1-10H2,(H,16,20) |
Clé InChI |
SSPKQVAQJYNRQQ-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CCN(CCCl)CCCl |
SMILES canonique |
C1CCC2(C1)C(=O)N(C(=O)N2)CCN(CCCl)CCCl |
Synonymes |
3-(2-(bis(2'-chloroethyl)amino)ethyl)-5,5-tetramethylenehydantoin cypenhymustine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



